Cas no 146137-95-3 (Methyl 6-cyanobenzo[b]thiophene-2-carboxylate)
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-cyanobenzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-carboxylicacid, 6-cyano-, methyl ester
- methyl 6-cyano-1-benzothiophene-2-carboxylate
- 6-cyano-1-benzothiophene-2-carboxylic acid methyl ester
- 6-Cyanobenzothiophene-2-carboxylicacid methyl ester
- 6-CYANO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- Methyl6-cyanobenzo[b]thiophene-2-carboxylate
- 146137-95-3
- DTXSID50452616
- FT-0646916
- AKOS015967682
- BXZLWSCTNQNCPB-UHFFFAOYSA-N
- MFCD11040670
- SCHEMBL1495712
- Methyl6-cyano-1-benzothiophene-2-carboxylate
-
- MDL: MFCD11040670
- Inchi: 1S/C11H7NO2S/c1-14-11(13)10-5-8-3-2-7(6-12)4-9(8)15-10/h2-5H,1H3
- InChI Key: BXZLWSCTNQNCPB-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=CC2C=CC(C#N)=CC1=2
Computed Properties
- Exact Mass: 217.02000
- Monoisotopic Mass: 217.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 78.3Ų
Experimental Properties
- Density: 1.356
- Boiling Point: 382.904°C at 760 mmHg
- Flash Point: 185.374°C
- Refractive Index: 1.646
- PSA: 78.33000
- LogP: 2.55958
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate Security Information
- Storage Condition:Sealed in dry,2-8°C(BD109042)
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM156322-1g |
methyl 6-cyanobenzo[b]thiophene-2-carboxylate |
146137-95-3 | 95% | 1g |
$405 | 2021-06-08 | |
| Chemenu | CM156322-1g |
methyl 6-cyanobenzo[b]thiophene-2-carboxylate |
146137-95-3 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB532609-1 g |
6-Cyano-benzo[b]thiophene-2-carboxylic acid methyl ester |
146137-95-3 | 1g |
€651.60 | 2023-01-07 | ||
| Alichem | A169003788-1g |
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate |
146137-95-3 | 95% | 1g |
364.00 USD | 2021-06-01 | |
| abcr | AB532609-1g |
6-Cyano-benzo[b]thiophene-2-carboxylic acid methyl ester; . |
146137-95-3 | 1g |
€651.60 | 2025-04-20 | ||
| abcr | AB532609-5g |
6-Cyano-benzo[b]thiophene-2-carboxylic acid methyl ester; . |
146137-95-3 | 5g |
€1846.50 | 2025-04-20 | ||
| Ambeed | A146399-1g |
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate |
146137-95-3 | 95+% | 1g |
$343.0 | 2024-04-23 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY371817-1g |
Methyl 6-Cyanobenzothiophene-2-carboxylate |
146137-95-3 | ≥95% | 1g |
¥12150.00 | 2025-04-18 |
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate Suppliers
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Methyl 6-cyanobenzo[b]thiophene-2-carboxylate
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate: A Comprehensive Overview of Its Properties and Applications
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate (CAS No. 146137-95-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. With its unique molecular structure featuring a benzo[b]thiophene core, a cyano group, and a methyl carboxylate moiety, this compound serves as a versatile intermediate in synthetic chemistry. Its CAS number 146137-95-3 is often searched by researchers and industry professionals seeking high-purity reagents for advanced applications.
The growing interest in heterocyclic compounds like Methyl 6-cyanobenzo[b]thiophene-2-carboxylate is driven by their potential in drug discovery and functional materials. Recent trends in AI-assisted molecular design and green chemistry have further highlighted the importance of such building blocks. Researchers frequently inquire about its synthetic routes, solubility properties, and reactivity patterns, making it a hot topic in organic chemistry forums and patent literature.
From a structural perspective, the benzo[b]thiophene scaffold in Methyl 6-cyanobenzo[b]thiophene-2-carboxylate offers remarkable stability and electronic properties. The cyano group at position 6 enhances its potential as a precursor for various transformations, while the methyl ester functionality provides excellent handling characteristics. These features make it particularly valuable for creating pharmaceutical intermediates with improved bioavailability.
In the pharmaceutical sector, compounds containing the benzo[b]thiophene core have shown promise in developing treatments for neurological disorders and metabolic diseases. The specific derivative Methyl 6-cyanobenzo[b]thiophene-2-carboxylate is being explored for its potential in kinase inhibitor synthesis, a rapidly growing area in cancer research. Its electron-withdrawing cyano group makes it particularly useful for constructing complex molecular architectures through cross-coupling reactions.
The material science applications of CAS 146137-95-3 are equally impressive. Its incorporation into organic semiconductors and photovoltaic materials has been investigated due to the favorable π-conjugation system of the benzo[b]thiophene unit. With the global push toward renewable energy solutions, researchers are examining how such heteroaromatic compounds can improve the efficiency of organic solar cells.
From a commercial standpoint, the demand for Methyl 6-cyanobenzo[b]thiophene-2-carboxylate has been steadily increasing. Suppliers often highlight its high purity grade (typically >97%) and batch-to-batch consistency as key selling points. The compound's stability under standard storage conditions makes it attractive for industrial applications, though proper handling following laboratory safety protocols is always recommended.
Analytical characterization of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques confirm the compound's identity and purity, which are critical parameters for research applications. The melting point range and spectral data for this compound are frequently requested by quality control laboratories.
Recent advancements in flow chemistry and continuous manufacturing have opened new possibilities for scaling up production of benzo[b]thiophene derivatives. The methyl 6-cyanobenzo[b]thiophene-2-carboxylate synthesis process has benefited from these technological improvements, resulting in better yields and reduced environmental impact. This aligns with the pharmaceutical industry's growing emphasis on sustainable chemistry practices.
For researchers working with CAS 146137-95-3, understanding its reactivity profile is essential. The compound participates in various transformations, including nucleophilic substitutions at the cyano group and ester hydrolysis reactions. These properties make it a flexible building block for creating diverse biologically active molecules and functional materials.
The future outlook for Methyl 6-cyanobenzo[b]thiophene-2-carboxylate appears promising, particularly in the context of personalized medicine and targeted drug delivery systems. Its structural features make it suitable for creating prodrugs and bioconjugates, areas that are receiving increased research funding globally. As synthetic methodologies continue to advance, we can expect to see more innovative applications of this valuable chemical intermediate.
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